

Application Notes and Protocols: Rhodamine 123 Assay for P-gp Inhibition

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Compound of Interest		
Compound Name:	P-gp inhibitor 5	
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Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

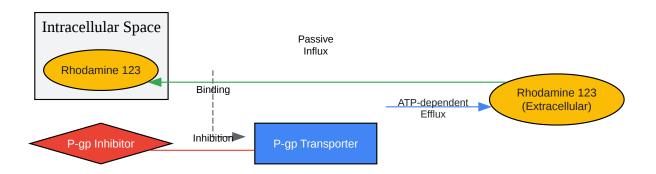
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a crucial ATP-binding cassette (ABC) transporter protein.[1] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse substrates out of cells.[1] [2] This process is a key mechanism in multidrug resistance (MDR) in cancer cells and significantly impacts the pharmacokinetics of many drugs by limiting their absorption and distribution.[1][3]

The Rhodamine 123 (Rh123) assay is a widely used in vitro method to assess the inhibitory potential of compounds on P-gp.[4] Rh123 is a cell-permeable, fluorescent cationic dye that is a well-characterized substrate of P-gp.[3][5] In cells overexpressing P-gp, Rh123 is actively pumped out, resulting in low intracellular fluorescence.[3][5] When a P-gp inhibitor is present, the efflux of Rh123 is blocked, leading to its accumulation inside the cell and a corresponding increase in fluorescence intensity.[1] By measuring the change in intracellular Rh123 fluorescence, the activity of P-gp and the potency of potential inhibitors can be quantified.[1][4] The assay can be performed using a fluorescence plate reader or by flow cytometry.[1][6]

Mechanism of P-gp Mediated Rhodamine 123 Efflux and Inhibition



The diagram below illustrates the fundamental mechanism of the assay. Rh123 enters the cell and is subsequently effluxed by the P-gp transporter. A P-gp inhibitor binds to the transporter, preventing the efflux of Rh123 and causing it to accumulate, thereby increasing the intracellular fluorescence.



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Caption: Mechanism of P-gp mediated efflux of Rhodamine 123 and its inhibition.

Materials and Reagents

- Cells: P-gp overexpressing cells (e.g., MCF7/ADR, NCI/ADR-RES, Caco-2) and a corresponding parental cell line with low P-gp expression (e.g., MCF7, OVCAR-8).
- Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).
- Rhodamine 123 (Rh123): Stock solution (e.g., 1-5 mM in DMSO), stored at -20°C, protected from light.
- Test Compounds: Stock solutions of potential inhibitors prepared in a suitable solvent (e.g., DMSO).
- Positive Control Inhibitor: A known P-gp inhibitor such as Verapamil or Cyclosporin A.[6]
- Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

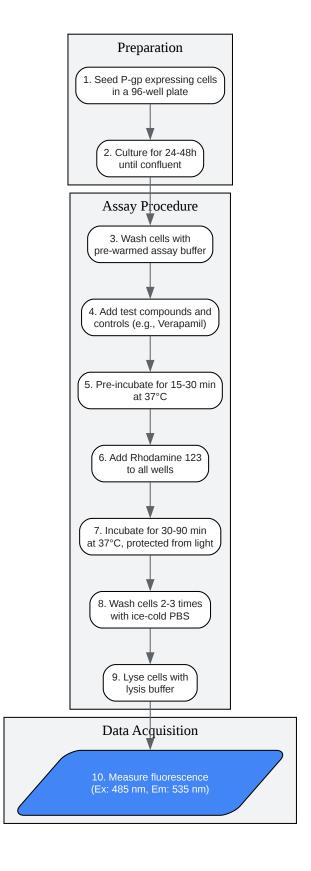


- Cell Lysis Buffer (for plate reader): Distilled water or a buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
- Equipment:
 - Humidified incubator (37°C, 5% CO2).
 - Laminar flow hood.
 - o Centrifuge.
 - Fluorescence microplate reader (Excitation ~485 nm, Emission ~530-535 nm).[1][7]
 - OR Flow cytometer (e.g., FL1 channel).[8]
 - Black, clear-bottom 96-well microplates for fluorescence measurement.

Experimental Protocols

The following protocol is a general guideline for a Rhodamine 123 accumulation assay using a fluorescence microplate reader.





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Caption: General experimental workflow for the Rhodamine 123 accumulation assay.



- Cell Seeding: Seed P-gp overexpressing cells in a black, clear-bottom 96-well plate at a density that will form a confluent monolayer after 24-48 hours of incubation.
- Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Verapamil) in the assay buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.
- Assay Initiation:
 - After incubation, gently remove the culture medium from the wells.
 - Wash the cell monolayer once with pre-warmed (37°C) assay buffer.
 - Add the diluted test compounds and controls to the respective wells. Include wells with assay buffer only (untreated control).
 - Pre-incubate the plate at 37°C for 15-30 minutes.
- Rhodamine 123 Incubation:
 - Prepare a working solution of Rhodamine 123 in the assay buffer. A final concentration of 5 μM is commonly used.[1]
 - Add the Rh123 working solution to all wells.
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.[1] The optimal incubation time may need to be determined empirically for the specific cell line.
- Termination and Washing:
 - Remove the incubation solution from the wells.
 - Wash the cells 2-3 times with ice-cold PBS to stop the efflux and remove extracellular Rh123.
- Cell Lysis:
 - Add a fixed volume (e.g., 100 μL) of cell lysis buffer to each well.



- Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of each well using a microplate reader. Set the
 excitation wavelength to ~485 nm and the emission wavelength to ~535 nm.[1][9]
- Background Subtraction: Subtract the average fluorescence of blank wells (lysis buffer only) from all other readings.
- Calculate Percent Inhibition/Accumulation:
 - The data can be expressed as a percentage of the control (no inhibitor) after normalizing to the fluorescence of the positive control (maximum inhibition).
 - % Accumulation = [(Ftest Fcontrol) / (Fmax Fcontrol)] * 100
 - Ftest = Fluorescence in the presence of the test compound.
 - Fcontrol = Fluorescence of untreated cells (minimum accumulation).
 - Fmax = Fluorescence in the presence of a saturating concentration of a potent inhibitor like Verapamil (maximum accumulation).
- IC₅₀ Determination:
 - The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes 50% of the maximum Rh123 accumulation.
 - Plot the % Accumulation against the logarithm of the test compound concentration.
 - Fit the data to a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[9]

Quantitative Data Summary



The following table summarizes the IC₅₀ values of several known P-gp inhibitors determined using the Rhodamine 123 accumulation assay in P-gp-overexpressing MCF7R cells.[1]

Compound	P-gp Inhibitory Activity (IC50, μM)	
Elacridar	0.05	
Zosuquidar	0.14	
Cyclosporin A	0.6	
Verapamil	2.1	
Quinidine	3.5	
Clarithromycin	14.5	
Diltiazem	17.5	
Itraconazole	22.1	
Loperamide	30.5	
Amiodarone	39.8	
Nifedipine	67.8	
Digoxin	100.2	
Ritonavir	120.5	
Nitrendipine	250.5	
Data sourced from Gousset et al., 2016.[1]		

Quality Control and Troubleshooting

- Positive Control: Always include a known P-gp inhibitor (e.g., Verapamil) to confirm assay performance and establish the maximum signal window.
- Negative Control: Use the parental cell line with low P-gp expression to confirm that the
 observed efflux is P-gp specific. In these cells, Rh123 accumulation should be high and not
 significantly affected by P-gp inhibitors.[1]



- Cell Viability: High concentrations of test compounds or prolonged incubation can be toxic.[6]
 It is advisable to perform a cytotoxicity assay (e.g., MTT, LDH) to ensure that the observed increase in fluorescence is due to P-gp inhibition and not cell death.
- Fluorescence Quenching/Interference: Test compounds may be inherently fluorescent or may quench the Rh123 signal. Run a control plate with compounds and Rh123 in the absence of cells to check for interference.
- Light Sensitivity: Rhodamine 123 is light-sensitive.[10] All incubation steps should be performed in the dark to prevent photobleaching.

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